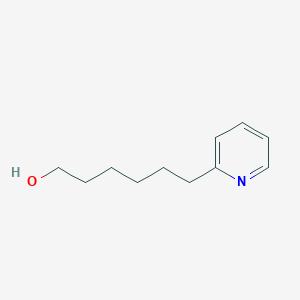

6-Pyridin-2-yl-hexan-1-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Pyridin-2-yl-hexan-1-ol is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Medicinal Chemistry

Antifibrotic Activity

Recent studies have highlighted the potential of compounds related to 6-Pyridin-2-yl-hexan-1-ol in treating fibrotic diseases. For instance, derivatives of pyridine have been shown to exhibit significant anti-fibrotic activities against hepatic stellate cells (HSC-T6). In vitro evaluations demonstrated that certain pyridine-based compounds effectively inhibited collagen expression, a key marker in fibrosis .

Table 1: Anti-Fibrotic Activity of Pyridine Derivatives

| Compound ID | IC50 (μM) | Activity Description |

|---|---|---|

| 12m | 45.69 | Inhibits collagen type I alpha 1 expression |

| 12q | 45.81 | Reduces hydroxyproline content |

Cancer Research

The compound's derivatives have also been evaluated for their antineoplastic properties. A study synthesized several analogues of pyridine with varying side chains, assessing their inhibitory effects on mitochondrial complex II, which is crucial for cancer cell metabolism . The structure-activity relationship revealed that specific modifications could enhance potency and selectivity against cancer cells.

Biochemical Applications

Enzyme Inhibition Studies

this compound has been investigated for its role as an enzyme inhibitor. Research into its analogues has shown promising results in inhibiting cyclin-dependent kinases (CDK4 and CDK6), which are pivotal in cell cycle regulation . This inhibition can lead to potential therapeutic strategies for cancer treatment.

Material Science

Ligand Development

In material science, the compound has been utilized in the development of new ligands for metal coordination complexes. For example, research has demonstrated that pyridine-based ligands can form stable complexes with transition metals, which are useful in catalysis and sensor applications . The ability to modify the ligand structure allows for tuning properties such as solubility and reactivity.

Case Studies

Case Study: Antifibrotic Properties

A comprehensive study assessed the antifibrotic properties of various pyridine derivatives, including this compound. The research involved multiple assays to evaluate cellular responses to treatment with these compounds. The results indicated that certain derivatives not only inhibited collagen synthesis but also reduced cell proliferation in fibrotic models.

Methodology Overview:

- Cell Line: HSC-T6 cells

- Assays Used: Picro-Sirius red staining, hydroxyproline assay, ELISA for COL1A1 expression.

属性

分子式 |

C11H17NO |

|---|---|

分子量 |

179.26 g/mol |

IUPAC 名称 |

6-pyridin-2-ylhexan-1-ol |

InChI |

InChI=1S/C11H17NO/c13-10-6-2-1-3-7-11-8-4-5-9-12-11/h4-5,8-9,13H,1-3,6-7,10H2 |

InChI 键 |

YZQDHWVZGADPQE-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)CCCCCCO |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。